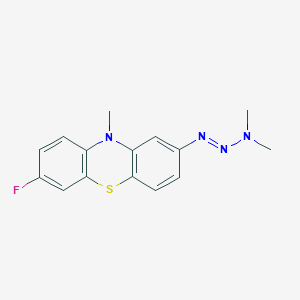
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a synthetic organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 7-fluoro-10-methyl-phenothiazine.
Diazotization: The phenothiazine derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methyl-methanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with neurotransmitter receptors in the brain, similar to other phenothiazine derivatives.
Pathways Involved: It may modulate the dopaminergic and serotonergic pathways, leading to its potential effects on mood and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Fluphenazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is unique due to the presence of the fluorine atom and the diazenyl group, which may confer distinct pharmacological properties and chemical reactivity compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
79226-53-2 |
|---|---|
Formule moléculaire |
C15H15FN4S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-[(7-fluoro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15FN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3 |
Clé InChI |
SHEJWUQPSPGYRR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


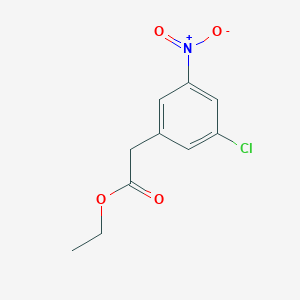

![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
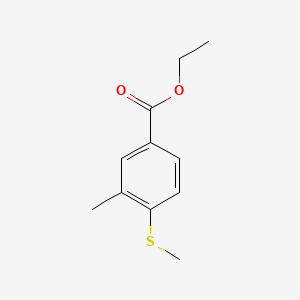
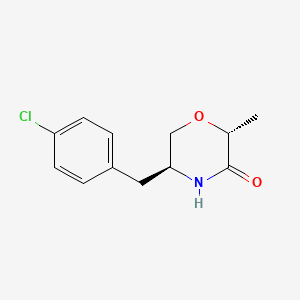
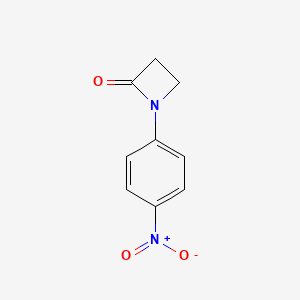
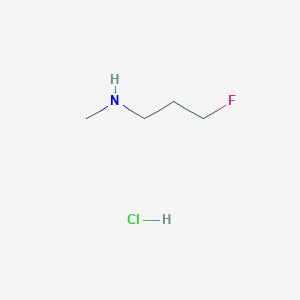
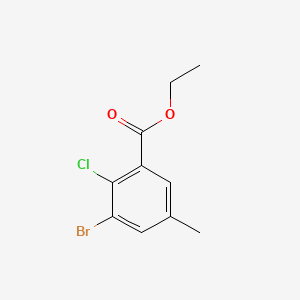
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
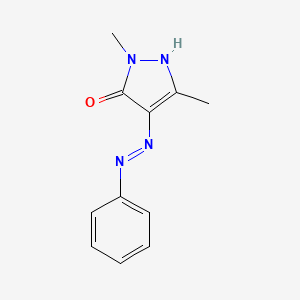
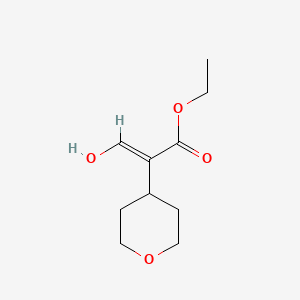
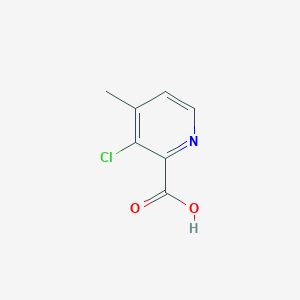
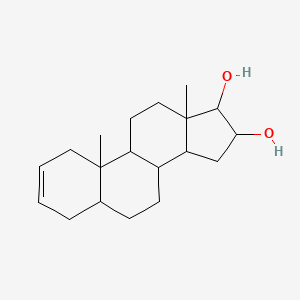
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
